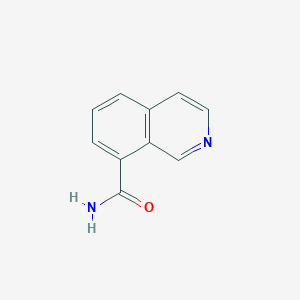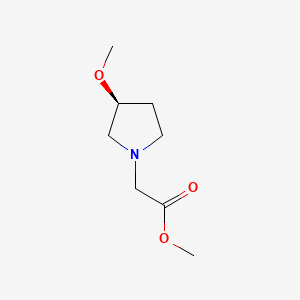
(S)-methyl 2-(3-methoxypyrrolidin-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Methyl 2-(3-methoxypyrrolidin-1-yl)acetate is a chiral compound featuring a pyrrolidine ring substituted with a methoxy group and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-methyl 2-(3-methoxypyrrolidin-1-yl)acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Esterification: The final step involves esterification, where the carboxylic acid derivative of the pyrrolidine ring is reacted with methanol in the presence of an acid catalyst to form the ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of microwave-assisted organic synthesis (MAOS) to enhance reaction efficiency and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
科学研究应用
(S)-Methyl 2-(3-methoxypyrrolidin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-methyl 2-(3-methoxypyrrolidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit enantioselective binding, leading to distinct biological effects. The methoxy group and ester functionality play crucial roles in its reactivity and interaction with biological systems .
相似化合物的比较
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: Shares the pyrrolidine ring structure but differs in the substitution pattern.
Uniqueness: (S)-Methyl 2-(3-methoxypyrrolidin-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature and functional groups make it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H15NO3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
methyl 2-[(3S)-3-methoxypyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C8H15NO3/c1-11-7-3-4-9(5-7)6-8(10)12-2/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI 键 |
IZPDPSNXRGXNKQ-ZETCQYMHSA-N |
手性 SMILES |
CO[C@H]1CCN(C1)CC(=O)OC |
规范 SMILES |
COC1CCN(C1)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915056.png)
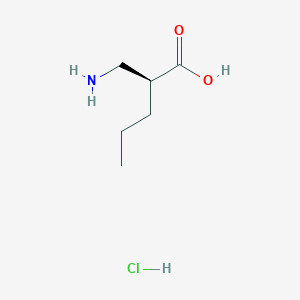
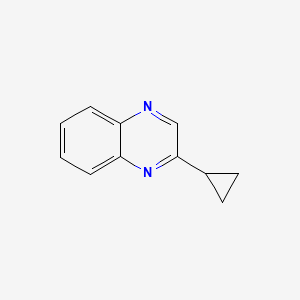
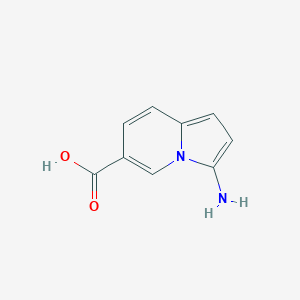
![7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B11915090.png)
![7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11915094.png)
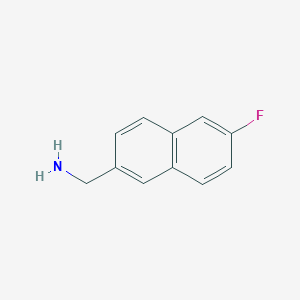
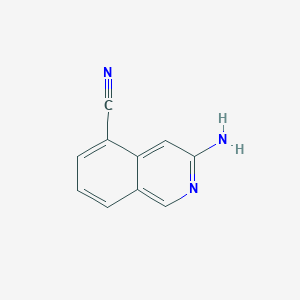

![6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915114.png)
